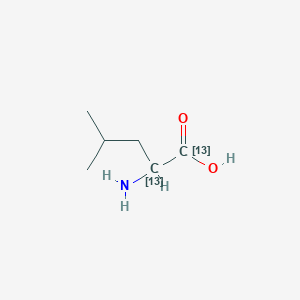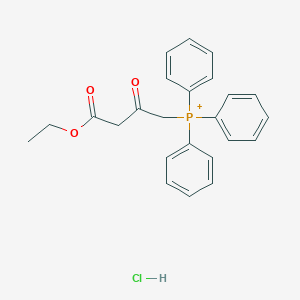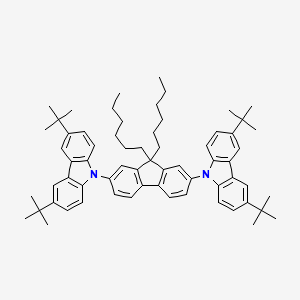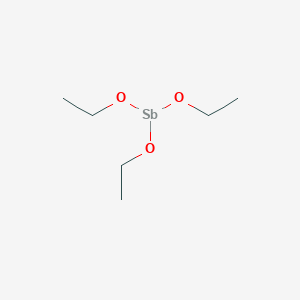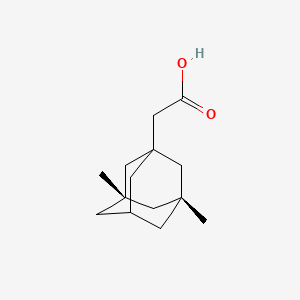
N-Formyl-L-Met-Met-Met
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Formyl-L-Met-Met-Met is a tripeptide compound consisting of three methionine residues with an N-formyl group attached to the amino terminus. This compound is of interest due to its role in various biological processes, particularly in protein synthesis and cellular signaling.
準備方法
Synthetic Routes and Reaction Conditions
N-Formyl-L-Met-Met-Met can be synthesized through solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The formylation of the N-terminal methionine is typically achieved using formic acid or formyl chloride under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of peptide synthesis apply. Large-scale production would involve automated peptide synthesizers, high-purity reagents, and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-Formyl-L-Met-Met-Met undergoes various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used to substitute the formyl group.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine residues.
Substitution: Derivatives with different functional groups replacing the formyl group.
科学的研究の応用
N-Formyl-L-Met-Met-Met has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Plays a role in studying protein synthesis and cellular signaling pathways.
Medicine: Investigated for its potential in modulating immune responses and as a biomarker for mitochondrial dysfunction.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
N-Formyl-L-Met-Met-Met exerts its effects primarily through its interaction with formyl peptide receptors (FPRs) on the surface of immune cells. These receptors recognize the formyl group and initiate a signaling cascade that leads to various cellular responses, including chemotaxis, activation of immune cells, and modulation of inflammatory processes.
類似化合物との比較
Similar Compounds
N-Formylmethionine: A single methionine residue with an N-formyl group, used in the initiation of protein synthesis in bacteria.
N-Formyl-Met-Leu-Phe: A tripeptide with chemotactic properties, used in studies of immune cell migration.
Uniqueness
N-Formyl-L-Met-Met-Met is unique due to its specific sequence of three methionine residues, which may confer distinct biochemical properties and interactions compared to other formylated peptides
特性
分子式 |
C16H29N3O5S3 |
|---|---|
分子量 |
439.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H29N3O5S3/c1-25-7-4-11(17-10-20)14(21)18-12(5-8-26-2)15(22)19-13(16(23)24)6-9-27-3/h10-13H,4-9H2,1-3H3,(H,17,20)(H,18,21)(H,19,22)(H,23,24)/t11-,12-,13-/m0/s1 |
InChIキー |
JAGURBYHFCUGLL-AVGNSLFASA-N |
異性体SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O)NC=O |
正規SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



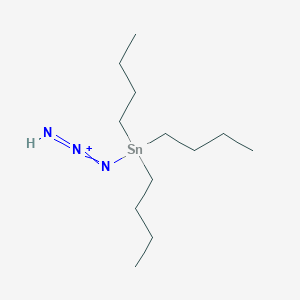

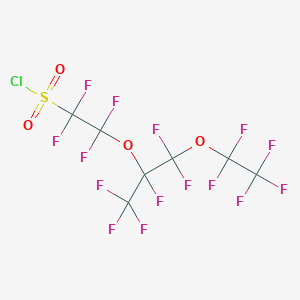
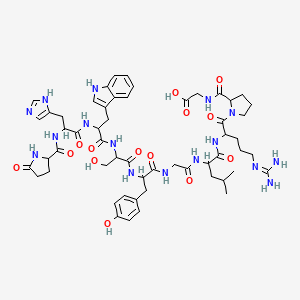
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)
